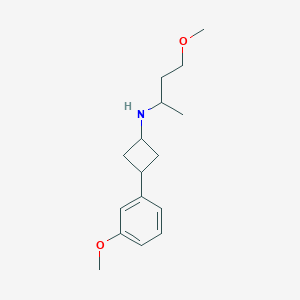
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine, also known as MBMC, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MBMC is a synthetic compound that is not found naturally in any plant or animal species.
Wirkmechanismus
The mechanism of action of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is not fully understood. However, it is believed to exert its psychoactive effects by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to increase the release of these neurotransmitters, leading to increased activity in the brain. This increased activity is responsible for the psychoactive effects of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine.
Biochemical and Physiological Effects:
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and altered perception of time and space. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to have a high potential for abuse and dependence, which is a cause for concern.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has several advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the mechanisms of action of neurotransmitters in the brain. However, its potential for abuse and dependence makes it difficult to conduct experiments involving human subjects. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is also a synthetic compound, which means that it may not accurately mimic the effects of naturally occurring substances in the brain.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine. One area of interest is its potential therapeutic applications in the treatment of mood disorders and addiction. Further research is needed to determine the safety and efficacy of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine in humans. Another area of interest is the development of new synthetic compounds that may have similar or improved psychoactive effects. This could lead to the discovery of new drugs that may be useful in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is synthesized through a multi-step process involving the reaction of 3-(3-methoxyphenyl)cyclobutan-1-amine with 4-methoxybutan-2-yl chloride in the presence of a base. The resulting product is then purified through chromatography to obtain the final compound. The synthesis method of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been the subject of several scientific studies due to its psychoactive effects. It has been shown to exhibit agonist activity at the serotonin 5-HT2A receptor, which is responsible for the regulation of mood, cognition, and perception. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has also been found to have affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These findings suggest that N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine may have potential therapeutic applications in the treatment of mood disorders and addiction.
Eigenschaften
IUPAC Name |
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(7-8-18-2)17-15-9-14(10-15)13-5-4-6-16(11-13)19-3/h4-6,11-12,14-15,17H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBVVQDQNSTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC1CC(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)
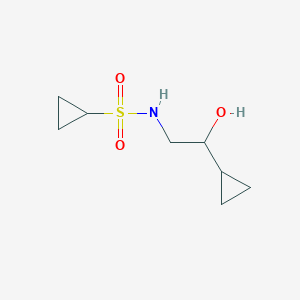
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
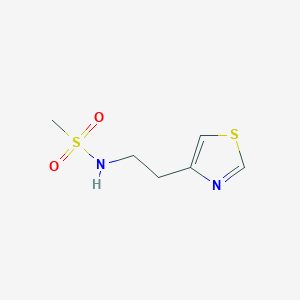
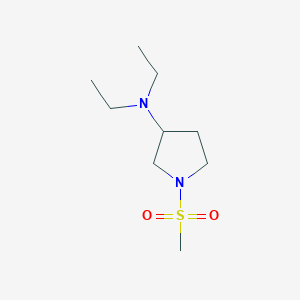
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
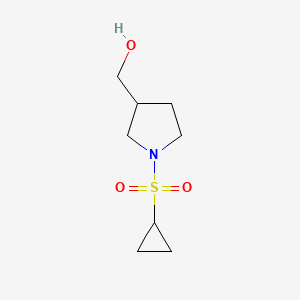
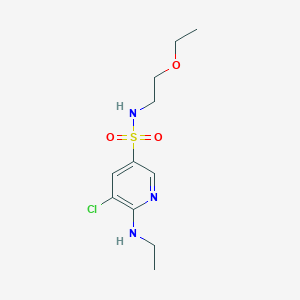
![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
